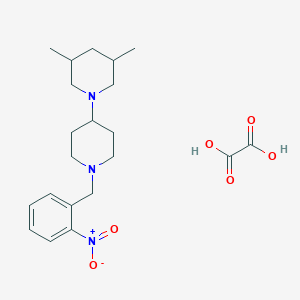
3,5-dimethyl-1'-(2-nitrobenzyl)-1,4'-bipiperidine oxalate
Vue d'ensemble
Description
3,5-dimethyl-1'-(2-nitrobenzyl)-1,4'-bipiperidine oxalate, also known as J147, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. J147 was first synthesized by Schubert et al. in 2011 as a derivative of the curcumin molecule, which is found in turmeric. Since then, J147 has been extensively studied for its neuroprotective and cognitive-enhancing properties.
Mécanisme D'action
The exact mechanism of action of 3,5-dimethyl-1'-(2-nitrobenzyl)-1,4'-bipiperidine oxalate is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to increase mitochondrial function and reduce oxidative stress, which may contribute to its neuroprotective effects. This compound has also been shown to activate the transcription factor ATF4, which plays a role in cellular stress response and may contribute to the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and cognitive-enhancing properties, this compound has been shown to reduce inflammation and improve insulin sensitivity. This compound has also been shown to increase lifespan and improve physical performance in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dimethyl-1'-(2-nitrobenzyl)-1,4'-bipiperidine oxalate in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. This compound also has a high degree of stability, which makes it suitable for long-term storage. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several potential future directions for research on 3,5-dimethyl-1'-(2-nitrobenzyl)-1,4'-bipiperidine oxalate. One area of interest is its potential as a therapy for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use. Another area of interest is the potential use of this compound in anti-aging therapies, as it has been shown to increase lifespan and improve physical performance in animal models. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify any potential side effects or toxicity.
Applications De Recherche Scientifique
3,5-dimethyl-1'-(2-nitrobenzyl)-1,4'-bipiperidine oxalate has been studied extensively for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. In a study conducted by Prior et al. in 2013, this compound was shown to improve cognitive function and reduce amyloid-beta levels in a mouse model of Alzheimer's disease. This compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays an important role in promoting the growth and survival of neurons.
Propriétés
IUPAC Name |
3,5-dimethyl-1-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2.C2H2O4/c1-15-11-16(2)13-21(12-15)18-7-9-20(10-8-18)14-17-5-3-4-6-19(17)22(23)24;3-1(4)2(5)6/h3-6,15-16,18H,7-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXRKINQACMZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-])C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2,3-dimethoxyphenyl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B3968012.png)
![1-[1-(4-methoxybenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3968027.png)
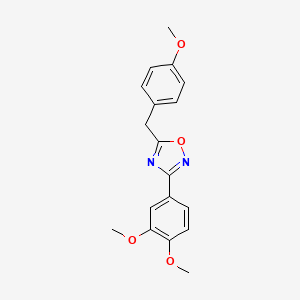

![4,4'-[(4-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3968042.png)
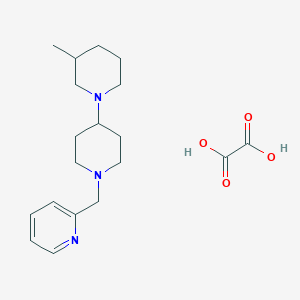
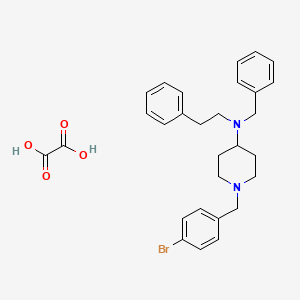
![isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B3968058.png)
![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968064.png)
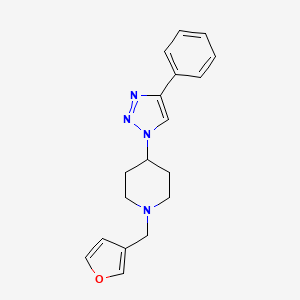
![6-[(dibenzo[b,d]furan-3-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3968075.png)
![3-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole oxalate](/img/structure/B3968096.png)
![5-imino-2-methyl-6-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3968104.png)
![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B3968115.png)